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Introduction and Nomenclature
This technical guide provides an in-depth overview of 4-chloro-1-fluoro-2-methylbenzene, a

halogenated aromatic compound of significant interest in synthetic and medicinal chemistry.

Due to the rotational symmetry of the benzene ring and IUPAC naming conventions that

prioritize the principal group (in this case, the methyl group of toluene), this compound is most

commonly referred to by its preferred IUPAC name, 4-chloro-2-fluoro-1-methylbenzene, or its

common name, 4-chloro-2-fluorotoluene. To ensure absolute clarity, this document will refer to

the compound by its Chemical Abstracts Service (CAS) number: 452-75-5.

This molecule serves as a key intermediate and building block in the synthesis of complex

organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its

utility stems from the unique physicochemical properties imparted by the chlorine and fluorine

substituents, which can enhance reactivity and modulate the biological activity of derivative

compounds.

Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of a compound are fundamental to its

application in research and development.
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Physicochemical Data
The key quantitative properties of 4-chloro-2-fluorotoluene (CAS 452-75-5) are summarized in

the table below. This data is essential for reaction planning, safety assessments, and

purification processes.

Property Value Source(s)

IUPAC Name
4-chloro-2-fluoro-1-

methylbenzene
[2]

Common Name 4-Chloro-2-fluorotoluene [1][3]

CAS Number 452-75-5 [2][3][4][5]

Molecular Formula C₇H₆ClF [1][5]

Molecular Weight 144.57 g/mol [1][5][6]

Appearance Colorless to light yellow liquid [1][2]

Boiling Point 158 °C (at 743 mmHg) [1][2][3][4]

Density 1.186 g/mL at 25 °C [3][7]

Refractive Index (n20/D) 1.498 [1][3][4]

Flash Point 51 °C (123.8 °F) - closed cup [2]

InChI Key
MKFCYQTVSDCXAQ-

UHFFFAOYSA-N
[2]

Spectroscopic Data Summary
Spectroscopic analysis is critical for structure confirmation and purity assessment. While raw

spectra are best viewed in dedicated databases, the expected characteristics are summarized

below.
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Spectroscopy Type Data Summary / Reference

¹H NMR

The spectrum will exhibit signals corresponding

to the aromatic protons (complex multiplets) and

a singlet for the methyl (CH₃) group protons. A

representative spectrum is available for viewing

at ChemicalBook.[8]

¹³C NMR

The spectrum will show distinct signals for the

seven carbon atoms, with chemical shifts

influenced by the attached halogen and methyl

groups.

FT-IR

The infrared spectrum displays characteristic

absorption bands for C-H stretching (aromatic

and aliphatic), C=C stretching of the aromatic

ring, and C-F and C-Cl bond vibrations.[6]

Mass Spectrometry

The mass spectrum shows a molecular ion peak

(M⁺) at m/z ≈ 144, with a characteristic M+2

isotope pattern (approximately 3:1 ratio) due to

the presence of the ³⁵Cl and ³⁷Cl isotopes.[6]

Synthesis and Manufacturing
The primary route for synthesizing 4-chloro-2-fluorotoluene involves a diazotization-fluorination

sequence, often a variation of the Schiemann reaction, starting from a substituted aniline.

Synthetic Pathway Overview
A common and scalable industrial method begins with 5-chloro-2-aminotoluene. This starting

material undergoes diazotization followed by thermal decomposition in the presence of a

fluoride source to yield the final product. This multi-step process requires precise control of

temperature and reaction conditions to ensure high yield and purity.

Starting Material:
5-Chloro-2-aminotoluene

Step 1: Salification
(Reaction with Anhydrous HF)

 5-7 °C Step 2: Diazotization
(Addition of NaNO₂)

 -5 to 15 °C Step 3: Thermal Decomposition
(Controlled Heating)

 Programmed
 warming to 80 °C Step 4: Purification

(Neutralization & Distillation)
Final Product:

4-Chloro-2-fluorotoluene
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Click to download full resolution via product page

Fig. 1: Generalized workflow for the synthesis of 4-chloro-2-fluorotoluene.

Experimental Protocol (Example)
The following protocol is an illustrative example based on patented synthesis methods and

should be adapted and performed with rigorous safety precautions by qualified personnel.[9]

Objective: To synthesize 4-chloro-2-fluorotoluene from 5-chloro-2-aminotoluene.

Reagents: 5-chloro-2-aminotoluene, Anhydrous Hydrofluoric Acid (HF), Sodium Nitrite

(NaNO₂), Sulfuric Acid.

Procedure:

Salification: In a suitable reactor, anhydrous hydrofluoric acid is cooled to between 5-7 °C. 5-

chloro-2-aminotoluene is added dropwise at a controlled rate to maintain the temperature,

forming the corresponding amine salt. The mixture is allowed to react for 1-3 hours after

addition is complete.[9]

Diazotization: The mixture is further cooled, and solid sodium nitrite is added in portions. The

temperature is strictly controlled to remain between -5 °C and 15 °C during this exothermic

step to form the intermediate diazonium salt.[9]

Thermal Decomposition: The reactor temperature is then slowly and programmatically

raised. A typical protocol involves raising the temperature from 0 °C to 80 °C over several

hours. This controlled heating causes the decomposition of the diazonium salt, releasing N₂

gas and forming the C-F bond.[9]

Work-up and Purification: After decomposition is complete, the reaction mixture is cooled.

The organic layer is separated from the spent acid. The crude product is washed with a

dilute alkaline solution for neutralization and then purified via distillation to yield the final 4-

chloro-2-fluorotoluene product.[9]

Applications in Drug Discovery and Development
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Halogenated compounds, particularly those containing fluorine and chlorine, are of paramount

importance in modern medicinal chemistry. 4-chloro-2-fluorotoluene serves as a valuable

building block for introducing a specifically substituted phenyl ring into potential drug

candidates.

Role as a Fluorinated Building Block
The strategic incorporation of fluorine atoms into a drug molecule is a widely used strategy to

enhance its pharmacological profile. Fluorine can significantly alter key properties:[10]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block

metabolic oxidation at that site, thereby increasing the drug's half-life.

Lipophilicity: Fluorine substitution increases the lipophilicity of a molecule, which can improve

its ability to cross cell membranes and enhance bioavailability.

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic

interactions with protein targets, potentially increasing the drug's potency.

Strategic Importance in Synthesis
4-chloro-2-fluorotoluene provides a scaffold with multiple, distinct reaction sites. The remaining

hydrogen atoms on the aromatic ring can be targeted for further electrophilic substitution, while

the methyl group can be functionalized, allowing for the creation of a diverse library of

compounds for structure-activity relationship (SAR) studies. This versatility makes it a sought-

after intermediate for synthesizing active pharmaceutical ingredients (APIs) and advanced

agrochemicals.[1]
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Fig. 2: Role of chemical building blocks in the drug discovery pipeline.

Safety and Handling
4-chloro-2-fluorotoluene is a hazardous chemical and must be handled with appropriate

personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume

hood.

GHS Hazard Classification:

Flammable Liquid: Category 3[6]
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Skin Irritation: Category 2[6]

Serious Eye Irritation: Category 2[6]

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory

irritation)[6]

Key Precautionary Statements:

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]

Wear protective gloves, protective clothing, eye protection, and face protection.

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[4]

Store in a well-ventilated place. Keep container tightly closed.

Storage and Disposal:

Store in a cool, dry, well-ventilated area away from incompatible substances.

Disposal must be in accordance with local, state, and federal regulations for hazardous

waste.

Conclusion
4-chloro-1-fluoro-2-methylbenzene (CAS 452-75-5) is a versatile and valuable chemical

intermediate. Its well-defined physicochemical properties, established synthetic pathways, and

the strategic advantages conferred by its halogen substituents make it a crucial building block

in the development of new pharmaceuticals and agrochemicals. A thorough understanding of

its properties, synthesis, and safe handling procedures is essential for its effective application

in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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